Toxicological Differentiation: Acute Oral Toxicity of GVL vs. GBL vs. NMP
The acute oral toxicity of Gamma-Valerolactone (GVL) is substantially lower than that of its structural analog γ-Butyrolactone (GBL) and the industrial standard N-Methyl-2-pyrrolidone (NMP). The reported LD50 for GVL in rats is 8800 mg/kg, a critical safety differentiator [1]. This is compared to a reported LD50 for GBL of 1580 mg/kg and an LD50 for NMP of 3914 mg/kg [2]. This ~5.6-fold reduction in acute oral toxicity versus GBL and a >2-fold reduction versus NMP directly translates to lower hazard classification and reduced handling costs in industrial settings.
| Evidence Dimension | Acute Oral Toxicity (LD50, Rat) |
|---|---|
| Target Compound Data | 8800 mg/kg |
| Comparator Or Baseline | γ-Butyrolactone (GBL): 1580 mg/kg; N-Methyl-2-pyrrolidone (NMP): 3914 mg/kg |
| Quantified Difference | GVL LD50 is 5.6x higher than GBL; 2.2x higher than NMP |
| Conditions | Oral gavage in rat model, historical toxicity data sets |
Why This Matters
This quantifies the reduced occupational health risk and potential for less stringent handling and disposal protocols, directly impacting total cost of ownership and regulatory compliance for procurement.
- [1] Gamma-valerolactone | 108-29-2 | properties, uses & safety. Scents and Flavors. https://scentsandflavors.com (accessed 2026-04-20). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7302, gamma-Butyrolactone; PubChem Compound Summary for CID 13387, 1-Methyl-2-pyrrolidinone. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-20). View Source
